2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 690645-67-1
VCID: VC21495198
InChI: InChI=1S/C12H13N3OS/c1-8(2)11(16)14-12-13-10(15-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,15,16)
SMILES: CC(C)C(=O)NC1=NC(=NS1)C2=CC=CC=C2
Molecular Formula: C12H13N3OS
Molecular Weight: 247.32g/mol

2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide

CAS No.: 690645-67-1

Cat. No.: VC21495198

Molecular Formula: C12H13N3OS

Molecular Weight: 247.32g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide - 690645-67-1

Specification

CAS No. 690645-67-1
Molecular Formula C12H13N3OS
Molecular Weight 247.32g/mol
IUPAC Name 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide
Standard InChI InChI=1S/C12H13N3OS/c1-8(2)11(16)14-12-13-10(15-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,15,16)
Standard InChI Key BFUDICCSMDKIHZ-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=NC(=NS1)C2=CC=CC=C2
Canonical SMILES CC(C)C(=O)NC1=NC(=NS1)C2=CC=CC=C2

Introduction

Chemical Identity and Fundamental Properties

2-Methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide belongs to the broader class of thiadiazole derivatives, a versatile family of heterocyclic compounds extensively studied in medicinal chemistry. The compound features a five-membered 1,2,4-thiadiazole ring system connected to both a phenyl group and a propanamide moiety. This structural arrangement contributes significantly to its physicochemical properties and biological activities.

Basic Chemical Information

The compound's essential chemical parameters are summarized in the following table:

ParameterValue
Chemical Name2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide
CAS Number690645-67-1
Molecular FormulaC₁₂H₁₃N₃OS
Molecular Weight247.32 g/mol
IUPAC Name2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide
InChIInChI=1S/C12H13N3OS/c1-8(2)11(16)14-12-13-10(15-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,15,16)
InChI KeyBFUDICCSMDKIHZ-UHFFFAOYSA-N
SMILESCC(C)C(=O)NC1=NC(=NS1)C2=CC=CC=C2

The compound's molecular structure consists of a 1,2,4-thiadiazole heterocyclic core with a phenyl group at position 3 and a 2-methylpropanamide substituent attached to the nitrogen at position 5. This unique arrangement contributes to the compound's distinctive physicochemical profile and biological activity potential.

Structural Features

The 1,2,4-thiadiazole ring system serves as the central scaffold of this molecule, providing it with characteristic properties. This heterocycle contains one sulfur atom and two nitrogen atoms arranged in a five-membered ring. The mesoionic character of this ring system allows compounds containing the thiadiazole moiety to cross cellular membranes efficiently and interact strongly with biological targets .

Structure-Activity Relationships

Understanding the relationship between structural features and biological activities is crucial for optimizing compounds with therapeutic potential. For 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide and related thiadiazole derivatives, several structure-activity patterns emerge from the available literature.

Role of the Thiadiazole Core

The 1,2,4-thiadiazole heterocyclic system provides a unique electronic distribution that influences binding interactions with biological targets. The mesoionic character of this ring system facilitates membrane penetration and enhances bioavailability, critical factors for therapeutic efficacy . The nitrogen and sulfur atoms within the ring serve as potential hydrogen bond acceptors for interactions with biomolecular targets.

Impact of Substituents

Comparison with Related Compounds

Examining structurally related thiadiazole derivatives provides valuable context for understanding the potential properties and applications of 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide.

Structural Analogues

Several compounds bear structural similarities to 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide, including:

  • 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (CPDT): This related thiadiazole derivative has demonstrated decreased viability in multiple cancer cell lines, including human breast T47D, thyroid FTC238, colon HT-29 carcinoma, leukemia Jurkat, and various brain cancer cells, while showing minimal effects on normal cells .

  • 2-(4-Fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FPDT): Another thiadiazole derivative that has shown selective cytotoxicity against cancer cells including human colon cancer HT-29, lung carcinoma A549, and various neural cancer cell lines, with minimal impact on normal cells .

  • 2-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide: This compound represents a close structural analogue wherein the thiadiazole ring is replaced by an oxadiazole ring system. Such oxadiazole derivatives often display similar biological activities but with distinct potency profiles and physicochemical properties.

Comparative Biological Activity

The biological activity profiles of these related compounds provide insights into potential applications for 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide. For instance, the selective cytotoxicity observed with compounds like CPDT and FPDT suggests that properly substituted thiadiazole derivatives can potentially target cancer cells while sparing normal tissues .

The anti-inflammatory and analgesic properties demonstrated by compounds such as N-(5-(1-(4-isobutyl-phenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide further highlight therapeutic avenues that might be relevant for 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide .

Research Gaps and Future Directions

Despite the promising potential of 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide, several research gaps remain to be addressed in future investigations.

Current Research Limitations

The available literature presents limited information specifically focused on 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide. Key areas requiring further investigation include:

  • Comprehensive structure-activity relationship studies specific to this compound

  • Detailed mechanistic investigations to elucidate its molecular targets and mode of action

  • Pharmacokinetic evaluations to understand its in vivo behavior

  • Toxicity assessments to determine its safety profile

Future Research Directions

To fully explore the potential of 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide, future research efforts should focus on:

  • Synthesis and evaluation of structural derivatives to optimize biological activity

  • Investigation of specific molecular targets and binding interactions

  • Comprehensive in vitro and in vivo efficacy studies across various disease models

  • Exploration of potential synergistic effects with established therapeutic agents

  • Development of improved formulation strategies to enhance delivery and bioavailability

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